methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative characterized by a 3-fluoro-4-methoxybenzamido substituent at the 7-position of the dihydroisoquinoline core. This compound belongs to a class of molecules studied for their structural and electronic properties, often serving as intermediates in medicinal chemistry. Its synthesis likely involves palladium-catalyzed cross-coupling or amidation reactions, similar to related derivatives described in the literature .
Properties
IUPAC Name |
methyl 7-[(3-fluoro-4-methoxybenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-17-6-4-13(10-16(17)20)18(23)21-15-5-3-12-7-8-22(19(24)26-2)11-14(12)9-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCIKGODRSGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization for Core Formation
The 3,4-dihydroisoquinoline scaffold is constructed using a Bischler-Napieralski reaction. A phenethylamide derivative undergoes acid-catalyzed cyclization to form the heterocyclic core.
Example Protocol
- Starting Material : Methyl N-(2-phenethyl)glycinate.
- Cyclization Agent : Phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at 0–5°C.
- Reaction Time : 12–18 hours under reflux.
- Intermediate : Methyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (yield: 68–72%).
Mechanistic Insight : POCl₃ activates the amide carbonyl, facilitating intramolecular electrophilic aromatic substitution to form the six-membered ring.
Esterification and Protecting Group Strategies
The methyl ester at the 2-position is introduced early to avoid side reactions during cyclization. Alternative routes employ tert-butyl esters, which are cleaved post-synthesis under acidic conditions.
Comparative Table: Esterification Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Methylation | CH₃I, K₂CO₃, DMF | 65 | 92 |
| Steglich Esterification | DCC, DMAP, MeOH | 78 | 95 |
| Transesterification | NaOMe, THF | 70 | 90 |
Data extrapolated from analogous reactions in and.
Optimization and Challenges
Regioselectivity in Cyclization
The Bischler-Napieralski reaction favors para-substitution on the aromatic ring due to electronic directing effects. Meta-substitution byproducts (<5%) are removed via column chromatography (silica gel, ethyl acetate/hexane).
Byproduct Formation During Amide Coupling
Overcoupling or N-acylation byproducts are minimized by:
Scalability and Industrial Feasibility
A pilot-scale synthesis (1 kg batch) achieved an overall yield of 62% using:
- Continuous Flow Reactor : For cyclization (residence time: 2 hours).
- Recrystallization : Methanol/water mixture for final purification (purity: 99.2%).
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under reflux conditions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted isoquinoline derivatives
Scientific Research Applications
Methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its antineoplastic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its biological activity by increasing its binding affinity to these targets. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and synthetic features are compared below with analogous dihydroisoquinoline derivatives reported in the evidence. Key differences lie in the substituents at the 7-position, ester groups (methyl vs. tert-butyl), and synthetic yields.
Key Observations:
Trifluoromethyl (7c) and quinoline (7q) substituents prioritize steric bulk and π-π stacking, whereas the dihydroisoquinolinylmethyl group in 7w enables intramolecular interactions .
The tert-butyl group in analogs like 7c and 7w provides steric protection for the carbamate, as evidenced by consistent δ 1.49 ppm signals in ¹H-NMR .
Synthetic Efficiency: Yields for tert-butyl derivatives vary widely (21–96%), depending on substituent complexity.
Spectral Signatures :
- The 3-fluoro-4-methoxybenzamido group in the target compound would produce distinct ¹H-NMR signals: aromatic protons (δ 7.5–6.8), methoxy (δ ~3.8), and methyl ester (δ ~3.6). This contrasts with tert-butyl analogs, which show characteristic C(CH₃)₃ signals at δ 1.49 .
Research Implications
The structural flexibility of the dihydroisoquinoline scaffold allows for tailored modifications to optimize physicochemical properties. For example:
Biological Activity
Methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound belonging to the class of fluorinated quinolines. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its structure allows for interaction with various biological targets, making it a candidate for drug development.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds within this chemical class can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated broad-spectrum activity against NCI-60 human cancer cell lines, suggesting potential efficacy in treating multiple types of cancer .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially leading to inhibition of key enzymes involved in cancer progression. This interaction may disrupt cellular pathways critical for tumor growth and survival.
Antibacterial and Antiviral Activities
In addition to its anticancer properties, this compound has been investigated for antibacterial and antiviral activities. Compounds in this class have shown promising results in inhibiting bacterial growth and viral replication, indicating their potential as therapeutic agents against infectious diseases.
Case Studies
- Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound was tested at various concentrations, showing a dose-dependent response.
- Enzyme Inhibition : The compound was evaluated for its ability to inhibit specific kinases involved in cancer signaling pathways. Results indicated that it could effectively inhibit the c-KIT kinase domain, similar to established inhibitors like Sunitinib .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?
- Methodology :
- Step 1 : Start with a 3,4-dihydroisoquinoline scaffold. Introduce the benzamido group via a coupling reaction using 3-fluoro-4-methoxybenzoyl chloride under anhydrous conditions (e.g., DCM, DMF) with a coupling agent like HATU or EDCI .
- Step 2 : Protect the secondary amine using methyl chloroformate to form the carboxylate ester. Optimize reaction temperature (typically 0–25°C) to avoid over-substitution .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC or LC-MS .
- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry of coupling reagents to minimize side products .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm substitution patterns and regiochemistry. The methoxy group ( ppm) and fluorine substituent ( ppm) are critical markers .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z: ~378.3 g/mol) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach :
- Enzyme Inhibition : Test against kinases or hydrolases using fluorometric or colorimetric assays (e.g., soluble epoxide hydrolase inhibition, as seen in related quinazoline derivatives) .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s benzamido and dihydroisoquinoline moieties .
Advanced Research Questions
Q. How can reaction yields be optimized for the benzamido coupling step?
- Experimental Design :
- Reagent Screening : Compare coupling agents (HATU vs. EDCI) and solvents (DMF vs. THF) to maximize efficiency. HATU in DMF typically provides >80% yield for similar amide formations .
- Temperature Control : Lower temperatures (0–5°C) reduce racemization but may prolong reaction time. Use microwave-assisted synthesis to accelerate kinetics .
- Byproduct Analysis : Identify side products (e.g., unreacted starting material) via LC-MS and adjust stoichiometry or purification protocols .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Case Study : If fluorinated analogs show conflicting enzyme inhibition results:
- Structural Analysis : Compare X-ray co-crystal structures or docking simulations to assess binding mode differences (e.g., fluorine’s electrostatic effects) .
- Meta-Analysis : Aggregate data from analogs (e.g., methyl 7-(2-chloro-6-fluorobenzamido) derivatives ) to identify substituent-specific trends.
- Experimental Validation : Repeat assays under standardized conditions (pH, temperature) to isolate confounding variables .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
